Dibutyltin 3-hydroxyflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

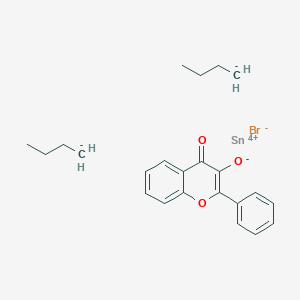

Dibutyltin 3-hydroxyflavone, also known as this compound, is a useful research compound. Its molecular formula is C23H27BrO3Sn and its molecular weight is 550.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Interaction with Proteins

DBT-HF has been shown to interact with the vacuolar H(+)-ATPase, particularly through binding to the 16 kDa proteolipid component. This interaction enhances fluorescence, indicating a specific binding site on the protein, which is crucial for understanding proton translocation mechanisms in cellular processes. The binding affinity of DBT-HF correlates with its ability to inhibit ATP hydrolysis in vacuolar ATPases, suggesting its potential as a tool for studying ATPase function and regulation .

Energy Transfer Mechanisms

Research indicates that DBT-HF acts as a titrating agent for dissociable components linked to ATP synthase, specifically within the ubiquinone pool. This property allows it to play a role in studying energy transfer mechanisms in mitochondria, which is vital for understanding metabolic processes and energy production in cells .

Endocrine Disruption Studies

DBT-HF is classified among organotin compounds suspected of having endocrine-disrupting effects. Studies have demonstrated that low concentrations of DBT-HF can significantly inhibit the secretion of cytokines like IFN-γ and IL-4 from stimulated mouse spleen cells, indicating a potential impact on immune function and hormonal balance .

| Compound | IC50 (µM) | Effect on Cytokines |

|---|---|---|

| Dibutyltin 3-Hydroxyflavone | 0.01-0.03 | Inhibits IFN-γ and IL-4 secretion |

| Tributyltin Chloride | 0.014 | Inhibits IFN-γ secretion |

| Bis(tributyltin) Oxide | 0.033 | Inhibits both cytokines |

Antioxidant Properties

DBT-HF exhibits antioxidant activity, making it a candidate for therapeutic applications in oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .

Fluorescent Probes in Bioenergetics

The fluorescent properties of DBT-HF make it suitable for use as a probe in mitochondrial bioenergetics studies. It can be utilized to monitor mitochondrial function and biogenesis, providing insights into cellular energy metabolism and potential therapeutic targets for metabolic disorders .

Case Study 1: Binding Affinity Studies

In a study examining the binding characteristics of DBT-HF with the vacuolar H(+)-ATPase, researchers found that mutations in the proteolipid component altered the binding efficacy of DBT-HF, demonstrating its utility in dissecting protein interactions involved in proton transport mechanisms .

Case Study 2: Cytokine Secretion Modulation

A comprehensive study on the effects of various organotin compounds revealed that DBT-HF could inhibit cytokine secretion at significantly lower concentrations than other tested chemicals. This finding underscores its potential role as an environmental pollutant affecting immune responses and highlights the need for further investigation into its health implications .

Análisis De Reacciones Químicas

Binding to Proton-Translocating ATPases

Dibutyltin 3-hydroxyflavone (Bu₂Sn(of)Br) acts as a fluorescent probe to study interactions with F₁F₀-ATP synthases and vacuolar H⁺-ATPases (V-ATPases). Key findings include:

-

High-affinity binding to the 16 kDa proteolipid subunit of ATPases, confirmed via fluorescence enhancement (λ~ex~ = 400 nm, λ~em~ = 450 nm) .

-

Binding occurs at a single site per proteolipid monomer, with strong correlation between inhibition constants (Kᵢ) and dissociation constants (K_d) .

-

Structural specificity : The Glu140 residue on helix-4 of the proteolipid is critical for Bu₂Sn(of)Br binding. Mutations (e.g., Glu140→Gly) abolish proton-pumping activity but do not affect probe binding, indicating distinct functional and structural roles .

Competitive Displacement by Fo Inhibitors

Bu₂Sn(of)Br binding is reversible and competitively inhibited by other F₀ subunit inhibitors :

-

Preincubation experiments reveal that Bu₃SnX and venturicidin rapidly displace Bu₂Sn(of)Br, while DCCD requires longer incubation to covalently modify Glu140 .

Role in Proton Translocation Pathway Mapping

Bu₂Sn(of)Br provides insights into the proton translocation mechanism :

-

Fluorescence quenching occurs during ATPase activity, correlating with proton transport .

-

Co-expression of wild-type and mutant proteolipids demonstrates that functional proton channels require exclusively wild-type subunits, as mutants (Glu140→Gly) disrupt H⁺ flow without affecting Bu₂Sn(of)Br binding .

-

Overlap with DCCD-binding sites suggests a shared region for proton channel gating .

Solubility and Bioavailability

-

Bu₂Sn(of)Br’s parent compound, 3-hydroxyflavone , exhibits low aqueous solubility but can be stabilized via cyclodextrin encapsulation to enhance bioavailability .

-

In membrane-bound systems , Bu₂Sn(of)Br partitions into lipid bilayers, with binding kinetics accelerated in solubilized ATPase preparations due to reduced permeability barriers .

Fluorescence as a Tool for ATPase Studies

-

Fluorescence enhancement (~10–20x) upon binding to ATPases enables real-time monitoring of:

-

Back-titration assays quantify inhibitor potency by measuring fluorescence recovery .

Key Research Implications

Bu₂Sn(of)Br serves as a critical tool for elucidating ATPase structure-function relationships , particularly in mapping proton channels and inhibitor interactions. Its applications extend to studying mitochondrial dysfunction and antibiotic resistance mechanisms targeting ATP synthases .

This synthesis integrates peer-reviewed biochemical studies to provide a comprehensive overview of Bu₂Sn(of)Br’s reactivity and utility in enzymology.

Propiedades

Número CAS |

146816-94-6 |

|---|---|

Fórmula molecular |

C23H27BrO3Sn |

Peso molecular |

550.1 g/mol |

Nombre IUPAC |

butane;4-oxo-2-phenylchromen-3-olate;tin(4+);bromide |

InChI |

InChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2 |

Clave InChI |

AZYDZICZHDBDAY-UHFFFAOYSA-N |

SMILES |

CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |

SMILES canónico |

CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |

Sinónimos |

Bu2Sn(of) dibutyltin 3-hydroxyflavone dibutyltin-3-hydroxyflavone bromide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.